molecular formula C26H25N3O B11588238 6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11588238
M. Wt: 395.5 g/mol
InChI Key: JMDJOUWMVVGYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family This compound is characterized by its unique structure, which includes an indole fused with a quinoxaline ringIndoloquinoxalines are known for their diverse biological activities and have been extensively studied for their potential use in various fields, including medicinal chemistry, materials science, and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine, followed by further functionalization. Common catalysts used in these reactions include Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have also explored the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles to enhance reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on optimizing reaction conditions to achieve high yields and purity. The use of microwave irradiation and transition-metal-catalyzed cross-coupling reactions are promising approaches for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: 2-iodoxybenzoic acid (IBX)

    Reduction: Sodium borohydride

    Substitution: Propargyl bromide, potassium carbonate, dry acetone

Major Products Formed

    Oxidation: Quinoxaline derivatives

    Reduction: Reduced indoloquinoxaline derivatives

    Substitution: Propargyl-substituted indoloquinoxaline derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline stands out due to its unique substituents, which enhance its solubility, stability, and biological activity. The presence of the butoxybenzyl group provides additional hydrophobic interactions, improving its binding affinity to biological targets .

Properties

Molecular Formula

C26H25N3O

Molecular Weight

395.5 g/mol

IUPAC Name

6-[(2-butoxyphenyl)methyl]-9-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C26H25N3O/c1-3-4-15-30-24-12-8-5-9-19(24)17-29-23-14-13-18(2)16-20(23)25-26(29)28-22-11-7-6-10-21(22)27-25/h5-14,16H,3-4,15,17H2,1-2H3

InChI Key

JMDJOUWMVVGYJE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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